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Compound of Interest

Compound Name: Fmoc-L-Dab(Me,Ns)-OH

Cat. No.: B8092989

For researchers, scientists, and professionals in drug development, Fmoc-L-Dab(Me,Ns)-OH
is a specialized amino acid derivative crucial for the synthesis of complex peptides. This guide
provides a comprehensive overview of its supplier information, pricing, and technical
applications in solid-phase peptide synthesis (SPPS).

Supplier and Pricing Information

Fmoc-L-Dab(Me,Ns)-OH, a key reagent in peptide chemistry, is available from a limited
number of specialized suppliers. The primary identified supplier is Iris Biotech GmbH. The
pricing for this compound can vary based on quantity.

= i Product CAS Molecular Molecular Pricing
upplier
i Code Number Formula Weight (EUR)
Iris Biotech 2389078-09-
FAA4540 C26H25N30sS  539.56 g/mol  €280.00 (1 g)
GmbH 3
€1,100.00 (5
9)

Note: Prices are subject to change and may not include taxes or shipping costs. It is
recommended to contact the supplier for the most current pricing and availability.

Core Applications in Peptide Synthesis
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Fmoc-L-Dab(Me,Ns)-OH is an N-alpha-Fmoc-protected, N-gamma-methylated, and N-gamma-
nosyl-protected L-2,4-diaminobutyric acid derivative. This unique combination of protecting
groups makes it a valuable building block in solid-phase peptide synthesis (SPPS) for
introducing N-methylated amino acid residues into a peptide sequence. N-methylation is a
critical modification in peptide drug design as it can enhance metabolic stability, improve cell
permeability, and modulate biological activity.

The Fmoc (9-fluorenylmethyloxycarbonyl) group on the alpha-amine allows for standard SPPS
protocols using piperidine for deprotection. The nosyl (Ns, 2-nitrobenzenesulfonyl) group
protecting the gamma-amine is stable to the basic conditions used for Fmoc removal, providing
orthogonal protection. This allows for selective deprotection of the nosyl group at a later stage
to enable further modifications at the gamma-amine position.

Experimental Protocols

While specific experimental protocols for peptides containing Fmoc-L-Dab(Me,Ns)-OH are not
readily available in public literature, a general protocol for its incorporation into a peptide chain
via Fmoc-based SPPS can be outlined. The following is a representative methodology.

General Protocol for Coupling Fmoc-L-Dab(Me,Ns)-OH in
Fmoc-SPPS

This protocol assumes a standard solid-phase peptide synthesis setup with a resin-bound
peptide chain ready for the coupling of the next amino acid.

1. Resin Swelling:

e The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or
dichloromethane (DCM), for 30-60 minutes.

2. Fmoc Deprotection:

e The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with
a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial
treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).
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The resin is then thoroughly washed with DMF to remove the deprotection reagent and the
cleaved Fmoc adduct.

. Coupling of Fmoc-L-Dab(Me,Ns)-OH:

A solution of Fmoc-L-Dab(Me,Ns)-OH (typically 3-5 equivalents relative to the resin
substitution) and a coupling reagent is prepared in DMF. Common coupling reagents for
sterically hindered N-methylated amino acids include HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-
tetramethyluronium hexafluorophosphate).

An organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 6-
10 equivalents), is added to the activation mixture.

The activated amino acid solution is added to the deprotected peptide-resin, and the mixture
is agitated for 1-4 hours to ensure complete coupling. The progress of the coupling reaction
can be monitored using a colorimetric test such as the Kaiser test (which will be negative for

the secondary amine after coupling).
4. Washing:

 After the coupling reaction, the resin is thoroughly washed with DMF to remove any
unreacted reagents and byproducts.

5. Repetition of the Cycle:

e The Fmoc deprotection and coupling steps are repeated for the subsequent amino acids in
the desired peptide sequence.

Protocol for Nosyl Group Deprotection

The nosyl group is a robust protecting group that can be selectively removed under mild
conditions using a thiol in the presence of a base.

1. Resin Preparation:

e The peptide-resin containing the Ns-protected Dab residue is washed with DMF.
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2. Deprotection Cocktail Preparation:

o A deprotection cocktail is prepared consisting of a thiol, such as 2-mercaptoethanol or
thiophenol (typically 10-20 equivalents), and a base, such as 1,8-diazabicyclo[5.4.0]Jundec-7-
ene (DBU) or potassium carbonate (typically 5-10 equivalents), in DMF.

3. Deprotection Reaction:

e The deprotection cocktail is added to the peptide-resin, and the mixture is agitated for 1-2
hours at room temperature. The progress of the reaction can be monitored by HPLC analysis
of a small cleaved sample.

4. Washing:

e The resin is thoroughly washed with DMF, DCM, and methanol to remove the deprotection
reagents and byproducts. The newly liberated gamma-amine is now available for further
chemical modification.

Visualizing the Workflow and Chemical Logic

To better illustrate the processes described, the following diagrams have been generated using
the DOT language.

Fmoc-SPPS Workflow for incorporating Fmoc-L-Dab(Me,Ns)-OH.
Chemical logic for the deprotection of the nosyl group.
Logical relationship of Fmoc-L-Dab(Me,Ns)-OH in peptide synthesis.

¢ To cite this document: BenchChem. [Fmoc-L-Dab(Me,Ns)-OH: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8092989#fmoc-I-dab-me-ns-oh-supplier-information-
and-pricing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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